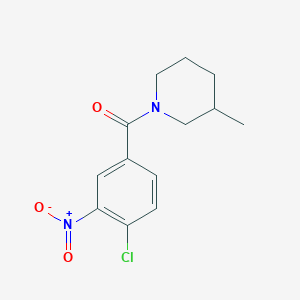![molecular formula C25H28F2N4O B4935686 N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4935686.png)
N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a selective inhibitor of a specific protein that plays a critical role in various biological processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide involves the inhibition of a specific protein called Bcl-2. Bcl-2 is a member of the Bcl-2 family of proteins, which play a critical role in regulating apoptosis. By inhibiting Bcl-2, N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cancer cell growth and induce apoptosis. In vivo studies have also shown that N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide can inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide in lab experiments is its specificity for Bcl-2. This compound is a selective inhibitor of Bcl-2, which means that it does not affect other proteins in the Bcl-2 family. This specificity makes it an ideal tool for studying the role of Bcl-2 in cancer and other diseases.
One of the limitations of using N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide in lab experiments is its complex synthesis method. This compound requires specialized equipment and expertise, which can make it challenging to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide. One direction is to further investigate its potential applications in cancer therapy. Another direction is to study its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide involves several steps, including the reaction of 3,5-difluorobenzyl chloride with piperidine, followed by the reaction of the resulting compound with 1H-pyrazole-5-carboxylic acid. The final step involves the reaction of the resulting compound with 4-phenylbutyric acid chloride. The synthesis method is complex, and it requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has potential applications in scientific research, particularly in the study of cancer and other diseases. This compound is a selective inhibitor of a specific protein that is overexpressed in many cancer cells. By inhibiting this protein, N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide can potentially inhibit cancer cell growth and induce apoptosis.
Eigenschaften
IUPAC Name |
N-[2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F2N4O/c26-21-15-20(16-22(27)17-21)18-30-13-10-23(11-14-30)31-24(9-12-28-31)29-25(32)8-4-7-19-5-2-1-3-6-19/h1-3,5-6,9,12,15-17,23H,4,7-8,10-11,13-14,18H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHCAKSEGNNNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)CC4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(allylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4935607.png)
![N-(2,3-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B4935611.png)

![(1S*,4S*)-2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4935626.png)
![N-(4-bromophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4935634.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4935638.png)

![4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4935663.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4935671.png)


![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]acrylonitrile](/img/structure/B4935698.png)
![2,4,10-trimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4935705.png)
![4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)